molecular formula C7H7BrClN B2850090 (2-Bromo-6-chlorophenyl)methanamine CAS No. 1261471-96-8

(2-Bromo-6-chlorophenyl)methanamine

Cat. No.: B2850090
CAS No.: 1261471-96-8
M. Wt: 220.49
InChI Key: MBIMYEQDLUIZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Halogenated Aromatic Amines

(2-Bromo-6-chlorophenyl)methanamine is a specific example of a halogenated aromatic amine. This subclass of amines is distinguished by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on the aromatic ring. ambeed.comchim.it The introduction of halogens is a common strategy in synthetic chemistry to modulate a molecule's properties. Halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. smolecule.com

The synthesis of halogenated aromatic amines can be achieved through various methods, including the direct halogenation of aromatic amines or by employing multi-step sequences starting from halogenated precursors. chim.itgoogle.com The specific placement of the halogens, as in the ortho-position in this compound, creates a unique steric and electronic environment around the aminomethyl group, which can be exploited for selective chemical transformations. smolecule.com Halogenated aromatic amines are crucial intermediates for producing pharmaceuticals, agricultural chemicals, and materials for electrophotography. ambeed.com

Significance of this compound in Advanced Organic Synthesis Research

While direct, published research detailing the specific applications of this compound is not extensively documented in widely available literature, its structure as a di-halogenated benzylamine (B48309) points to its significant potential as a building block in advanced organic synthesis, particularly for creating heterocyclic compounds. arctomsci.com Halogenated benzylamines and their derivatives are frequently used as key intermediates in the synthesis of pharmacologically important scaffolds, such as quinazolines. researchgate.netmdpi.comchim.itnih.gov

For instance, the general class of 2-aminobenzylamines is known to react with various substrates to form complex fused heterocyclic systems. Research has demonstrated that 2-aminobenzyl alcohols can react with benzylamines under aerobic oxidative conditions, often catalyzed by transition metals like iron(II) bromide, to produce C-2 substituted quinazolines. mdpi.com The presence of the bromo and chloro substituents on the phenyl ring of this compound provides reactive handles for further chemical modification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of diverse functional groups.

The primary amine of this compound is a key functional group that can be derivatized, for example, by reacting it with other molecules to form more complex structures. A related compound, N-((2-bromo-6-chlorophenyl)methyl)propan-2-amine, is synthesized from this primary amine and serves as an intermediate itself. bldpharm.com This highlights the role of this compound as a foundational scaffold upon which greater molecular complexity can be built, leading to the generation of libraries of compounds for screening in drug discovery and materials science.

Compound Data

Below are tables detailing the available data for this compound and its hydrochloride salt.

This compound

PropertyValue
CAS Number 1261471-96-8
Molecular Formula C₇H₇BrClN
Molecular Weight 220.49 g/mol
SMILES Code NCC1=C(Cl)C=CC=C1Br

Data sourced from commercial suppliers. bldpharm.combldpharm.com

This compound hydrochloride

PropertyValue
CAS Number 2624138-03-8
Molecular Formula C₇H₈BrCl₂N
Molecular Weight 257.96 g/mol

Data sourced from commercial suppliers. ambeed.combldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-6-chlorophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIMYEQDLUIZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for 2 Bromo 6 Chlorophenyl Methanamine

Precursor Synthesis and Halogenation Techniques

The successful synthesis of (2-bromo-6-chlorophenyl)methanamine is highly dependent on the availability of appropriately functionalized precursors, namely 2-bromo-6-chlorobenzyl bromide or 2-bromo-6-chlorobenzaldehyde. chemimpex.com The preparation of these intermediates involves strategic halogenation and subsequent functional group manipulations.

The key challenge in synthesizing the aromatic core is the regioselective introduction of the bromine atom onto a 2-chlorotoluene (B165313) framework. The directing effects of the substituents on the aromatic ring govern the outcome of electrophilic bromination. Both the chloro group and the methyl group are ortho-, para-directing. For 2-chlorotoluene, the positions ortho to the chloro group are C6, and para is C4. The positions ortho to the methyl group are C6, and para is C4. Therefore, electrophilic substitution is strongly favored at positions 4 and 6.

Achieving selective bromination at the C6 position (to yield 2-bromo-6-chlorotoluene) in the presence of the competing C4 position can be difficult. Strategies to enhance regioselectivity may involve the use of sterically hindered brominating agents or specific catalysts that favor substitution at the more sterically accessible C6 position. researchgate.netresearchgate.net An alternative approach involves multi-step synthetic sequences using blocking groups or starting from precursors where the desired substitution pattern is already established, such as the synthesis of 2-bromo-6-fluoroaniline (B133542) from o-fluoroaniline, where an amino group is used to direct bromination before being modified. google.com

Once 2-bromo-6-chlorotoluene (B1265782) is obtained, it can be converted into the key intermediates required for C-N bond formation.

2-bromo-6-chlorobenzyl bromide: This intermediate is typically prepared through the free-radical bromination of the methyl group of 2-bromo-6-chlorotoluene. This reaction is commonly carried out using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN, or by using elemental bromine under UV light. A patented method for a similar compound, 2-bromo-6-fluorobenzyl bromide, utilizes hydrogen peroxide and hydrobromic acid under light to generate bromine radicals in situ. google.com This benzyl (B1604629) bromide is the primary substrate for nucleophilic substitution and amination reactions. nih.gov

2-bromo-6-chlorobenzaldehyde: This aldehyde is the precursor for reductive amination pathways. chemimpex.com It can be synthesized from 2-bromo-6-chlorobenzyl bromide via oxidation. The Kornblum oxidation, using dimethyl sulfoxide (B87167) (DMSO) as the oxidant, is a common method for this transformation. google.com In this process, the benzyl bromide is reacted with DMSO, often in the presence of a mild base, to yield the aldehyde. google.com

Table 2: Synthesis of Key Halogenated Intermediates

Starting MaterialReagent(s)ProductReaction TypeReference
2-Bromo-6-chlorotolueneN-Bromosuccinimide (NBS), Initiator2-Bromo-6-chlorobenzyl bromideRadical Bromination nih.gov
2-Bromo-6-fluorotolueneH₂O₂, HBr, light2-Bromo-6-fluorobenzyl bromideRadical Bromination google.com
2-Bromo-6-chlorobenzyl bromideDimethyl Sulfoxide (DMSO)2-Bromo-6-chlorobenzaldehydeKornblum Oxidation google.com

Optimization of Reaction Conditions and Yields

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, catalyst, and reaction time.

Research into the synthesis of related halogenated primary amines has shown that the choice of catalyst is critical. For instance, in the hydrogenation of halogenated oximes, non-palladium noble metal-based catalysts or base metal-based catalysts are preferred to prevent the cleavage of the halogen-carbon bond. google.com Catalysts such as platinum, rhodium, iridium, ruthenium, nickel, and cobalt, or their oxides, have been successfully employed. google.com The use of such catalysts can lead to high yields, often exceeding 70% and in some cases reaching as high as 96%. google.com

In tandem reactions for synthesizing quinazoline (B50416) derivatives from (2-bromophenyl)methanamine and amides, copper(I) iodide (CuI) has been utilized as a catalyst with potassium carbonate (K2CO3) as the base and 2-propanol as the solvent. mdpi.com These reactions are typically conducted at elevated temperatures, around 110 °C, under an air atmosphere. mdpi.com The yields in these transformations can vary significantly, from 37% to 87%, depending on the specific substrates used. mdpi.com

Further optimization might involve microwave-assisted synthesis, which has been shown to accelerate reactions and improve yields in the synthesis of related heterocyclic compounds. researchgate.net For example, the use of microwave irradiation in the presence of a copper catalyst and a base in dimethylformamide (DMF) has been effective in cyclization reactions. researchgate.net

The following table summarizes the impact of different reaction parameters on the synthesis of halogenated amines, which can be extrapolated to the synthesis of this compound.

ParameterVariationEffect on Yield/ReactionReference
Catalyst Non-palladium noble metals (Pt, Rh, etc.)Prevents dehalogenation, high yields google.com
Copper(I) iodide (CuI)Effective for C-N coupling reactions mdpi.com
Base Potassium Carbonate (K2CO3)Used in tandem reactions for quinazoline synthesis mdpi.com
Tripotassium Phosphate (K3PO4)Employed in copper-catalyzed cyclizations researchgate.net
Solvent 2-PropanolSuitable for CuI-catalyzed tandem reactions mdpi.com
Dimethylformamide (DMF)Solvent of choice for microwave-assisted synthesis researchgate.net
Temperature 70 °COptimal for certain hydrogenation reactions google.com
110 °CUsed in tandem synthesis of quinazolines mdpi.com
Reaction Time 3 hoursSufficient for completion in specific hydrogenations google.com
12-16 hoursCommon for tandem and multi-component reactions mdpi.comnih.gov

Scalable Synthesis and Industrial Process Development Considerations

Transitioning the synthesis of this compound from laboratory scale to industrial production presents several challenges. Key considerations include cost-effectiveness, safety, process robustness, and environmental impact.

For large-scale synthesis, vigilant temperature control is paramount, especially for exothermic reactions. researchgate.net In pilot plant settings, jacketed reactors with supplemental cooling, such as liquid nitrogen injection, may be necessary to manage reaction heat and prevent runaway reactions or the formation of byproducts. researchgate.net

Continuous flow processes are increasingly being considered for industrial production to enhance efficiency, consistency, and safety. smolecule.com Automated reactors in a continuous setup allow for precise control over reaction parameters, leading to improved yield and product quality. smolecule.com

The development of robust and scalable methods is an active area of research, with a focus on creating efficient, safe, and environmentally friendly processes for the production of valuable chemical intermediates like this compound.

Chemical Reactivity and Transformation Studies of 2 Bromo 6 Chlorophenyl Methanamine

Reactivity of the Primary Amine Moiety

The primary amine group (-CH₂) is a key functional handle, offering a site for nucleophilic attack, derivatization, and elaboration into more complex structures.

Derivatization Reactions (e.g., imine formation, acylation)

The primary amine of (2-Bromo-6-chlorophenyl)methanamine undergoes typical reactions characteristic of its functional group. These derivatizations are often employed to protect the amine during subsequent synthetic steps or to introduce new functionalities.

Acylation: The amine can be readily acylated to form amides. For instance, reaction with reagents like acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) yields the corresponding N-acetyl derivative. This transformation is a common strategy to protect the amine group, rendering it less nucleophilic and preventing it from interfering with reactions targeting other parts of the molecule.

Imine Formation: The primary amine can condense with aldehydes and ketones to form imines (or Schiff bases). This reaction typically proceeds under conditions that facilitate the removal of water. The resulting C=N double bond can be a target for further reactions, such as reduction to a secondary amine or attack by nucleophiles. The formation of imines is a fundamental transformation in organic synthesis, often serving as an intermediate step in the construction of more complex nitrogen-containing compounds. ias.ac.inugent.be

Reaction TypeTypical ReagentsProduct Functional GroupPurpose
AcylationAcetic Anhydride, PyridineAmideProtection of the amine group.
Imine FormationAldehyde or Ketone, Acid/Base CatalystImine (Schiff Base)Intermediate for synthesis of secondary amines or other N-heterocycles. ugent.be
N-AlkylationAlkyl Halide, BaseSecondary/Tertiary AmineIntroduces alkyl substituents to explore structure-activity relationships. acs.org

Amine-Based Functionalization for Complex Architectures

The nucleophilicity of the primary amine is exploited in tandem reactions to construct elaborate heterocyclic systems. Research has demonstrated that (2-bromophenyl)methanamine derivatives are excellent precursors for the synthesis of quinazolines. In one copper-catalyzed approach, (2-bromophenyl)methanamine reacts with amides in the presence of a base like potassium carbonate to yield quinazoline (B50416) derivatives in moderate to good yields (37-87%). mdpi.com The reaction is believed to proceed through a sequence of Ullmann-type C-N coupling, intramolecular nucleophilic addition of the amine onto the amide carbonyl, and subsequent aromatization. mdpi.com

Similarly, a tandem reaction with amidines, catalyzed by copper(I) iodide, produces functionalized quinazolines. mdpi.com This method tolerates a range of aromatic, heteroaromatic, and aliphatic amidines, affording the corresponding products in yields up to 90%. mdpi.com These examples highlight how the amine moiety acts as an internal nucleophile to forge complex polycyclic frameworks from simple, readily available starting materials.

Aromatic Substitution Reactions on the Bromo-chlorophenyl Ring

The dihalogenated phenyl ring is primed for metal-catalyzed cross-coupling reactions. The significant difference in reactivity between the C-Br and C-Cl bonds allows for selective functionalization.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl halides are common substrates.

Suzuki-Miyaura Reaction: This reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgdiva-portal.org For this compound, the C-Br bond is significantly more reactive than the C-Cl bond in the oxidative addition step, allowing for selective coupling at the bromine-substituted position. tcichemicals.com Methods developed for challenging substrates, such as unprotected ortho-bromoanilines, have shown high efficacy using specialized palladium catalysts like the CataCXium A palladacycle with a phosphine (B1218219) ligand, achieving excellent yields. nih.gov Such conditions are directly applicable to the selective functionalization of this compound.

Stille Coupling: The Stille reaction forms a C-C bond by coupling an organohalide with an organotin compound (stannane), also catalyzed by palladium. organic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups. libretexts.org The catalytic cycle is analogous to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination. rsc.org The main drawback is the toxicity of the organotin reagents. organic-chemistry.org As with the Suzuki reaction, the higher reactivity of the aryl bromide over the aryl chloride allows for selective coupling. harvard.edu

ReactionCoupling PartnerTypical CatalystTypical BaseKey Advantage
Suzuki-MiyauraBoronic Acid/EsterPd(OAc)₂, Pd(PPh₃)₄, Palladacycles diva-portal.orgnih.govK₂CO₃, K₃PO₄, Cs₂CO₃Low toxicity of boron reagents. nih.gov
StilleOrganostannanePd(PPh₃)₄, Pd₂(dba)₃ libretexts.orgharvard.eduNot always required; additives like CuI or LiCl may be used. organic-chemistry.orgharvard.eduHigh functional group tolerance. libretexts.org

Other Metal-Catalyzed Transformations

Beyond palladium-catalyzed C-C bond formation, the halogenated ring of this compound can participate in other metal-catalyzed reactions, particularly those forming carbon-heteroatom bonds.

Copper-catalyzed Ullmann-type reactions are prominent in this context. As mentioned previously, the synthesis of quinazolines from (2-bromophenyl)methanamines involves a copper-catalyzed intermolecular N-arylation as the initial step. mdpi.com This transformation demonstrates the utility of copper catalysts in forming C-N bonds, a reaction that is complementary to the more common Buchwald-Hartwig amination. The conditions for these reactions, often involving a copper(I) salt (e.g., CuI or CuBr), a base, and a suitable solvent like DMSO or 1,2-dichlorobenzene, have been optimized to achieve high yields. mdpi.com These methods provide a direct route to valuable heterocyclic scaffolds that are prevalent in medicinal chemistry.

ReactionCatalyst SystemReagentsProduct TypeReported Yield
Tandem Quinazoline SynthesisCuI / K₂CO₃Amide, Air (Oxidant)Substituted Quinazoline37-87% mdpi.com
Tandem Quinazoline SynthesisCuI / K₃PO₄Amidine, O₂ (Oxidant)Substituted Quinazoline43-90% mdpi.com

Halogen-Directed Reactivity and Ortho-Substituent Effects

The reactivity of the aromatic ring is heavily influenced by the nature and position of its substituents. In this compound, two key effects are at play: the differential reactivity of the halogens and the directing effect of the ortho-aminomethyl group.

Differential Halogen Reactivity: In transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > OTf >> Cl. tcichemicals.com This hierarchy is a direct consequence of the C-X bond dissociation energies. For this compound, this means the C-Br bond can be selectively targeted for reactions like Suzuki or Stille coupling while leaving the C-Cl bond intact. This has been experimentally observed in related systems where C-N coupling at an aryl chloride requires significantly higher temperatures than at the corresponding aryl bromide. mdpi.com This chemoselectivity is a powerful tool, allowing for sequential functionalization of the aromatic ring.

Ortho-Substituent Effects: The presence of the aminomethyl group ortho to both halogens can exert a significant "ortho effect." This can manifest as steric hindrance, potentially slowing down reactions at the adjacent positions. However, the nitrogen atom of the amine also possesses a lone pair of electrons, allowing it to act as a coordinating group. In what is known as a "kinetic template effect," an ortho-substituent capable of intramolecular coordination can bind to the metal catalyst, holding it in proximity to the reaction site and facilitating the cleavage of the ortho C-X bond. shu.ac.uk This chelation-assisted mechanism can accelerate reactions that might otherwise be slow and is a proposed model for explaining the enhanced reactivity of certain ortho-substituted aryl halides. shu.ac.uk Therefore, the aminomethyl group in this compound likely plays a dual role, influencing reactivity through both steric and electronic (coordinating) effects.

Structural Elucidation and Advanced Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis

Predicted Crystallographic Parameters for (2-Bromo-6-chlorophenyl)methanamine:

Crystal System: Likely monoclinic or orthorhombic, common for such organic molecules.

Key Interactions: Strong N-H···N hydrogen bonds forming chains or dimers. Weaker C-H···π and halogen-halogen interactions would also contribute to the crystal packing.

Conformation: The orientation of the aminomethyl group relative to the substituted phenyl ring would be a key feature, influenced by steric hindrance from the ortho-bromo and chloro substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although a specific spectrum for this compound is not published, chemical shifts can be predicted based on the electronic effects of the bromo and chloro substituents.

¹H NMR: The aromatic region would display a complex multiplet pattern due to the three adjacent protons on the phenyl ring. The proton at position 4 would likely be a triplet, while the protons at positions 3 and 5 would appear as doublets of doublets. The benzylic protons (-CH₂-) of the methanamine group would likely appear as a singlet, shifted downfield due to the proximity of the aromatic ring and its electron-withdrawing substituents. The amine protons (-NH₂) would appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum would show six distinct signals for the aromatic carbons, with the carbons directly bonded to the bromine (C2) and chlorine (C6) atoms being significantly deshielded. The carbon of the benzylic methylene (B1212753) group (-CH₂-) would appear in the aliphatic region, typically around 40-50 ppm.

Predicted NMR Chemical Shifts (in ppm, relative to TMS):

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic-H 7.2 - 7.6 (m) 125 - 140
-CH₂- ~3.9 (s) ~45

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the N-H stretching of the amine group (typically two bands in the 3300-3500 cm⁻¹ region for a primary amine), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and C-H stretching of the methylene group (around 2850-2960 cm⁻¹). C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be observed in the fingerprint region, below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by electronic transitions within the molecule. The substituted benzene (B151609) ring is the primary chromophore. One would expect to observe characteristic π → π* transitions. The presence of halogen substituents and the aminomethyl group would cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be characteristic of a compound containing one bromine and one chlorine atom (with isotopes ¹⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl). The most significant fragmentation pathway would likely be the loss of the aminomethyl group or cleavage of the C-C bond between the phenyl ring and the methylene group, leading to the formation of a stable benzylic cation.

Expected Key Fragments in Mass Spectrum (m/z):

Molecular Ion [M]⁺: ~219/221/223 (showing characteristic isotopic pattern for Br and Cl)

[M - NH₂]⁺: Loss of the amino group.

[C₇H₆BrCl]⁺: Benzylic cation fragment.

[C₆H₃BrCl]⁺: Phenyl ring fragment after loss of the CH₂NH₂ group.

Other Advanced Characterization Techniques

Further characterization could provide deeper insights into the material's properties.

Powder X-ray Diffraction (PXRD): This technique would be used to analyze the crystallinity of a bulk sample and confirm the phase purity, complementing the single-crystal X-ray data.

Thermogravimetric Analysis (TGA): TGA would determine the thermal stability of the compound, identifying decomposition temperatures, which is crucial for handling and storage.

Energy Dispersive X-ray-Scanning Electron Spectroscopy (EDX-SEM): This analysis would confirm the elemental composition (presence of C, H, N, Br, Cl) and provide information on the surface morphology of the crystalline material.

Conductivity Measurements: As a neutral organic molecule, this compound in its solid state is expected to be an electrical insulator.

Based on a comprehensive search of available scientific literature, specific computational and theoretical studies focusing solely on This compound are not publicly available. As a result, the creation of an article with detailed research findings, data tables, and in-depth analysis for the requested sections is not possible.

The provided outline requires an in-depth discussion of data derived from specific computational chemistry methods, including:

Density Functional Theory (DFT) Calculations: This would involve analyzing the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), charge distribution through Natural Bond Orbital (NBO) analysis, and reactive sites via Molecular Electrostatic Potential (MEP) mapping.

Reactivity Descriptors: Quantifying the molecule's electrophilicity and other reactivity parameters.

Intramolecular and Intermolecular Interactions: Detailed studies of hydrogen bonding and other forces within the molecule and how it packs in a crystal lattice.

While methodologies for these analyses are well-established, and studies on analogous or related compounds exist, the specific data and detailed findings for this compound itself have not been published in the accessible literature. Generating such an article would require fabricating data, which is beyond the scope of providing factual and accurate information.

For a detailed analysis to be conducted, the compound would first need to be synthesized and then subjected to experimental techniques like X-ray crystallography and/or extensive computational modeling, with the results published in a peer-reviewed scientific journal. No such records were found in the course of this search.

Computational and Theoretical Investigations of 2 Bromo 6 Chlorophenyl Methanamine

Tautomerism and Conformational Analysis

While some complex molecules can exist as an equilibrium of different tautomeric forms, such as enol-imine and keto-amine forms in Schiff bases, (2-Bromo-6-chlorophenyl)methanamine is a primary amine where such tautomerism is not a primary consideration. researchgate.netresearchgate.net Instead, for this molecule, conformational analysis is of greater importance.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotational freedom is around the C-C single bond connecting the phenyl ring and the aminomethyl (-CH₂NH₂) group.

Theoretical methods can be used to determine the most stable conformation by calculating the molecular energy as a function of specific torsion angles. researchgate.net A potential energy surface scan can be performed by systematically varying the torsion angle defined by the atoms C(Ar)-C(Ar)-CH₂-N. This process identifies the minimum energy conformers, which represent the most populated and stable shapes of the molecule. The optimized geometry is heavily influenced by steric effects; in this case, the large bromine and chlorine atoms in the ortho positions of the phenyl ring will create significant steric hindrance, dictating the preferred orientation of the methanamine side chain relative to the ring. researchgate.net

Quantum Chemical Modeling of Spectroscopic Properties

Quantum chemical calculations are widely used to predict and interpret the spectroscopic properties of molecules. tandfonline.com Methods based on Density Functional Theory (DFT), often using functionals like B3LYP, have proven effective in modeling vibrational (FT-IR), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. researchgate.netresearchgate.net

The process typically involves first optimizing the molecular geometry to find the most stable structure. tandfonline.com Subsequently, spectroscopic properties are calculated for this optimized geometry.

FT-IR Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra. This comparison helps in the assignment of spectral bands to specific vibrational modes of the molecule, confirming the presence of functional groups and validating the computed structure. researchgate.net

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental data to aid in the structural elucidation of the molecule.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. researchgate.net This analysis provides information about the electronic transitions between molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). conicet.gov.ar Understanding these transitions is key to explaining the molecule's photophysical properties.

Table 2: Application of Quantum Chemical Modeling to Spectroscopic Properties

Spectroscopic TechniqueCalculated PropertyInformation Gained
FT-IRVibrational FrequenciesAssignment of functional group vibrations, structural confirmation.
NMRChemical ShiftsStructural elucidation, confirmation of atomic connectivity.
UV-VisibleElectronic Transitions (e.g., HOMO-LUMO)Understanding of electronic structure and photophysical behavior.

These theoretical predictions serve as a powerful complement to experimental data, providing a deeper understanding of the molecule's structure and electronic properties. tandfonline.com

Theoretical Studies on Reaction Mechanisms and Kinetics

Computational chemistry offers profound insights into how chemical reactions occur by modeling the reaction pathways, identifying transition states, and calculating reaction energies. fiu.edu Such theoretical studies can elucidate the mechanism and kinetics of reactions involving this compound, whether in its synthesis or its subsequent chemical transformations.

For instance, this molecule can undergo various reactions common in medicinal chemistry, such as N-alkylation, N-arylation, and acylation to form amides. acs.org Theoretical studies can model these processes:

Mapping the Potential Energy Surface: By calculating the energy of the system along the reaction coordinate, a potential energy surface can be mapped out. This map reveals the energy of reactants, products, intermediates, and, crucially, transition states.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, a key parameter that governs the reaction rate.

Investigating Reaction Mechanisms: The nature of the transition state and any intermediates provides a detailed, step-by-step picture of the reaction mechanism. For example, in an aromatic substitution reaction, calculations can help determine whether the mechanism is a traditional SₙAr or a metal-catalyzed process. acs.org

These computational approaches allow for the prediction of reaction outcomes and the optimization of reaction conditions without the need for extensive experimental work, thus accelerating the process of chemical synthesis and discovery. fiu.edu

Synthetic Applications As a Building Block in Complex Molecule Synthesis

Precursor in Ligand Synthesis

(2-Bromo-6-chlorophenyl)methanamine serves as a valuable starting material in the creation of polydentate ligands, which are essential for the construction of complex metal-based structures. The strategic placement of the amine and halogen atoms allows for the design of ligands that can coordinate with metal centers in a highly controlled manner.

Scaffolding Ligand Design for Metal Complexes (e.g., Extended Metal Atom Chains (EMACs))

The synthesis of stable metal complexes, including unique structures like Extended Metal Atom Chains (EMACs), relies on ligands that can effectively surround and stabilize a linear chain of metal atoms. georgiasouthern.edu While research on EMACs has often utilized pyridine-based ligands, the principles of ligand design are broadly applicable. georgiasouthern.edugeorgiasouthern.edu Building blocks like this compound are ideal for creating scaffolding ligands. The primary amine can be readily converted into an imine through condensation with an aldehyde, forming a Schiff base. This new imine nitrogen, along with other potential donor atoms, can then coordinate to a metal ion.

For instance, structurally related 2-bromo-4-chloroaniline (B1265534) has been used to synthesize Schiff base ligands that form stable, mononuclear homoleptic complexes with metals such as Co(II), Ni(II), Cu(II), and Zn(II). rsc.org The resulting ligands act as bidentate donors, coordinating through oxygen and nitrogen atoms to create a stable chelate ring around the metal center. rsc.org This demonstrates how the aminophenyl scaffold, substituted with halogens, can be elaborated into a polydentate system capable of organizing metal ions into specific geometric arrangements, a foundational concept in the synthesis of coordination complexes. rsc.orgwordpress.com The presence of the ortho-bromo and chloro substituents can further influence the electronic properties and steric environment of the resulting metal complex.

Intermediate in the Synthesis of Substituted Aromatic Systems (e.g., Biphenyls)

The presence of a bromine atom on the aromatic ring of this compound makes it a key intermediate for the synthesis of substituted biphenyl (B1667301) systems through cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful method for this transformation, where the carbon-bromine bond is selectively activated by a palladium catalyst to form a new carbon-carbon bond with a boronic acid derivative. mdpi.com

This reaction is a cornerstone of modern organic synthesis for creating biphenyls, a structural motif present in many pharmaceuticals and functional materials. mdpi.comresearchgate.net In this context, this compound can be coupled with a variety of arylboronic acids to generate a diverse array of 2-amino-2'-chloro-substituted biphenyls. The remaining chloro and aminomethyl groups are retained in the product, providing further handles for subsequent functionalization.

Table 1: General Scheme for Suzuki-Miyaura Coupling
Reactant AReactant BCatalyst/ConditionsProduct Type
This compoundArylboronic Acid (Ar-B(OH)₂)Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Substituted Biphenyl

Preparation of Diverse Functionalized Organic Molecules

This compound is a precursor for a wide range of functionalized organic molecules, particularly nitrogen-containing heterocycles. The reactivity of the amine and the halogenated phenyl ring allows for the construction of complex ring systems through transition metal-catalyzed reactions. rsc.orgresearchgate.net

A notable application is in the synthesis of quinazolines. Research has shown that (2-bromophenyl)methanamines can undergo a copper-catalyzed one-pot tandem reaction with amidines. rsc.org The process involves an initial intermolecular N-arylation, followed by an intramolecular nucleophilic substitution and subsequent aerobic oxidation to yield the final quinazoline (B50416) product. This method is efficient and tolerates a variety of functional groups on both reaction partners, providing access to a wide range of substituted quinazolines. rsc.org

Table 2: Quinazoline Synthesis from (2-Bromophenyl)methanamine Derivatives
Starting Material ClassReagentCatalyst/ConditionsProduct ClassReference
1-(2-Halophenyl)methanaminesAmidinesCuBr, K₂CO₃, DMSOSubstituted Quinazolines rsc.org
1-(2-Bromophenyl)methanaminesAmidinesCuI, K₃PO₄, Pivalic Acid, O₂Functionalized Quinazolines rsc.org

The versatility of the bromo-substituent also allows for its conversion into other functional groups through various organic transformations, further expanding the range of accessible molecules. researchgate.netjscimedcentral.com

Synthesis of Compound Libraries and Analogues for Research Purposes

In medicinal chemistry and materials science, the generation of compound libraries and structural analogues is crucial for exploring structure-activity relationships (SAR) and discovering new lead compounds. georgiasouthern.edu this compound is an excellent scaffold for such purposes due to its multiple points for diversification.

The primary amine group can react with a wide array of reagents. For example:

Amide Formation: Coupling with various carboxylic acids can produce a library of amides. This approach was used to generate a library of imidazo[1,2-a]pyridine-8-carboxamides, where different amines, including the related (2-chlorophenyl)methanamine, were used to create a diverse set of final products. georgiasouthern.edu

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates can yield libraries of ureas and thioureas, a strategy outlined in combinatorial process patents. wordpress.com

Sulfamide (B24259)/Sulfonamide Synthesis: The amine can be incorporated into sulfamide or sulfonamide structures, which are important pharmacophores. The synthesis of macitentan, an endothelin receptor antagonist, involved the creation of numerous sulfamide analogues to optimize activity. georgiasouthern.edu

The bromo and chloro substituents provide additional opportunities for diversification, typically through cross-coupling reactions, allowing for the introduction of different aryl or alkyl groups at these positions. This multi-faceted reactivity enables the systematic generation of analogues where each part of the molecule can be modified to study its effect on biological activity or material properties. jscimedcentral.com

Table 3: Library Synthesis Potential
Reactive SiteReaction TypeReagent ClassResulting Compound Class
-CH₂NH₂ (Amine)AmidationCarboxylic Acids / Acyl ChloridesAmides
-CH₂NH₂ (Amine)Urea FormationIsocyanatesUreas
-Br (Bromo)Suzuki CouplingArylboronic AcidsBiphenyls

Advanced Mechanistic and Kinetic Studies

Investigation of Catalytic Reaction Mechanisms

(2-Bromo-6-chlorophenyl)methanamine and its derivatives are pivotal in elucidating the mechanisms of various catalytic reactions, particularly those involving copper and palladium catalysts. For instance, in the copper-catalyzed synthesis of quinazolines, 1-(2-bromophenyl)-methanamines serve as key precursors. mdpi.com Mechanistic pathways in these reactions typically involve steps like Cu(II)-catalyzed amination, condensation, and subsequent intramolecular cyclization. mdpi.com The electronic nature of substituents on the phenyl ring influences reactivity, with both electron-donating and electron-withdrawing groups being well-tolerated in many cases. mdpi.com

Palladium-catalyzed reactions, such as the Catellani-type reactions, also offer insight into the mechanistic behavior of ortho-dihalo-substituted arenes. While not always specifying this compound, these studies describe a general mechanism applicable to such substrates. The catalytic cycle often initiates with a Pd(0) catalyst and an aryl halide to form an arylpalladium(II) species. aablocks.com This intermediate can then engage in further transformations, such as ortho C-H activation, leading to highly substituted aromatic compounds. aablocks.com The presence of an ortho-coordinating group, like the methanamine in the title compound, can be crucial for directing these reactions. aablocks.com

Ruthenium-catalyzed processes have also been explored for the deaminative coupling of primary amines. marquette.edu Mechanistic investigations in these systems, through methods like Hammett plots, reveal the electronic effects of substituents on the reaction rates. For example, a strong promotional effect is often observed with electron-releasing groups on the amine substrate. marquette.edu

Kinetic Template Effects in Directed Organic Synthesis

The concept of a "kinetic template effect" is particularly relevant to molecules like this compound. This effect is characterized by the presence of an ortho-substituent capable of coordinating with a metal catalyst at a critical reaction stage, thereby accelerating the reaction rate. shu.ac.uk The aminomethyl group in this compound can act as such a coordinating group, or "template," directing the catalyst to the nearby halogen atoms.

Kinetic studies on nickel(II)-catalyzed reactions of similar ortho-haloaryl templates with tertiary phosphines have established a third-order rate law, indicating a first-order dependence on the concentration of the template molecule, the phosphine (B1218219), and the catalyst. shu.ac.uk

Rate Law: rate ∝ [template][phosphine][catalyst] shu.ac.uk

This kinetic relationship supports a mechanism where the coordinating group plays an active role in the rate-determining step. The efficiency of halogen replacement is also kinetically dependent on the nature of the halogen, following the order I > Br > Cl. shu.ac.uk This hierarchy is crucial when considering a substrate like this compound, which contains two different halogens. The kinetic template effect ensures that the substitution occurs preferentially at the ortho position relative to the coordinating donor group. shu.ac.uk

Table 1: Factors Influencing Kinetic Template Effects

Factor Observation Reference
Ortho-substituent Must possess a donor atom (e.g., Nitrogen in the aminomethyl group) capable of intramolecular coordination with the metal catalyst. shu.ac.uk
Halogen Nature The rate of halogen replacement follows the order: I > Br > Cl. shu.ac.uk
Reaction Order Overall third-order kinetics; first order in template, phosphine, and catalyst. shu.ac.uk
Catalyst Transition metal halides, such as Nickel(II), are effective. shu.ac.uk

Role of Organometallic Intermediates in Catalytic Cycles

The catalytic cycles involving this compound are defined by the formation and transformation of key organometallic intermediates. In palladium-catalyzed cross-coupling reactions, the initial step is typically the oxidative addition of the aryl halide to a Pd(0) complex, generating an arylpalladium(II) halide intermediate. aablocks.com

In more complex transformations like the Catellani reaction, this arylpalladium(II) species can react with a norbornene (NBE) mediator. This leads to carbopalladation followed by ortho C-H activation to form a crucial aryl norbornylpalladacycle intermediate. aablocks.com This palladacycle is a key branching point in the catalytic cycle, which can then react with various electrophiles. Oxidative addition of an electrophile to this palladacycle generates a Pd(IV) species, which, after reductive elimination, yields the final product and regenerates a Pd(II) species, allowing the catalytic cycle to continue. aablocks.com

Table 2: Key Organometallic Intermediates in Catalysis

Catalytic System Key Intermediate(s) Role in Catalytic Cycle Reference
Palladium/NBE Catalysis (Catellani-type) Arylpalladium(II) species; Aryl norbornylpalladacycle (ANP); Pd(IV) species Initial activation of aryl halide; Facilitates ortho C-H functionalization; Precursor to reductive elimination aablocks.com
Copper-Catalyzed Amination/Cyclization Cu(II) species Facilitates amination, condensation, and intramolecular cyclization mdpi.com
Ruthenium-Catalyzed Deaminative Coupling Ru-catecholate complex; Ru-enamine intermediate; Ru(IV)-alkyl species Active catalyst; Intermediate for C-N bond activation; Intermediate in alkyl migration step marquette.edu
Nickel-Catalyzed Phosphonation Aryl-nickel(II) species Formed via coordination of the template group, facilitates nucleophilic attack shu.ac.uk

Q & A

Basic Questions

Q. What are the established synthetic routes for (2-Bromo-6-chlorophenyl)methanamine, and how can purity be optimized?

  • Methodology : Synthesis typically involves halogenation of phenylmethanamine derivatives. For example, bromination and chlorination steps are performed under controlled conditions using reagents like N-bromosuccinimide (NBS) or bromine in the presence of Lewis acids. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity (>95%) can be verified using HPLC and NMR .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and molecular structure.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 234.91).
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound?

  • Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation (H335) or skin contact (H315). In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C to prevent degradation .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

  • Methodology : Employ SHELXL for small-molecule refinement. Input diffraction data (e.g., .hkl files) and use restraints for disordered atoms. Validate with R-factor convergence (<5%) and CheckCIF for geometric anomalies .

Q. What solvents are optimal for dissolving this compound in reactivity studies?

  • Methodology : Use polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic reactions. For acid-base reactions, ethanol or THF is suitable. Solubility in water is limited (<1 mg/mL) .

Advanced Research Questions

Q. How do substituent positions (bromo vs. chloro) influence the compound’s structure-activity relationships (SAR) in receptor binding?

  • Methodology : Compare electronic effects via Hammett σ constants. Bromine’s higher electronegativity (σp_p = 0.23) may enhance electrophilicity at the phenyl ring, affecting interactions with enzymes like monoamine oxidases. Use molecular docking (AutoDock Vina) to map binding affinities .

Q. What reaction mechanisms dominate in cross-coupling reactions involving this compound?

  • Methodology : Suzuki-Miyaura coupling with arylboronic acids proceeds via Pd-catalyzed transmetallation. Bromine’s superior leaving group ability (vs. chloro) directs regioselectivity. Monitor reaction progress via TLC (silica, hexane:EtOAc 3:1) .

Q. How can enzyme inhibition assays validate this compound’s interaction with biological targets?

  • Methodology : Perform fluorometric assays (e.g., MAO-A/B inhibition) using kynuramine as a substrate. Calculate IC50_{50} values from dose-response curves (10–100 µM range). Confirm non-competitive inhibition via Lineweaver-Burk plots .

Q. What stability challenges arise during long-term storage, and how can they be mitigated?

  • Methodology : Degradation via hydrolysis of the C-Br bond occurs under humid conditions. Stability studies (40°C/75% RH for 6 months) show <5% decomposition when stored in argon-sealed vials with desiccants .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved in structural assignments?

  • Methodology : Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare experimental shifts with computed values (DFT, B3LYP/6-31G*) using Gaussian 16 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.